2-乙基己-5-烯-1-醇

描述

Synthesis Analysis

The synthesis of 2-Ethylhex-5-en-1-ol involves various methods, including lipase-catalyzed transesterification and chemical modifications. For instance, Baczko and Larpent (2000) demonstrated the preparation of both enantiomers of 2-Ethylhex-5-en-1-ol via lipase-catalyzed transacetylation, showcasing the impact of experimental conditions on enantioselectivity and reaction rate (Baczko & Larpent, 2000).

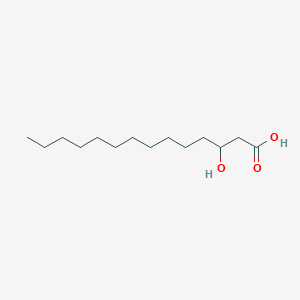

Molecular Structure Analysis

The molecular structure of 2-Ethylhex-5-en-1-ol has been studied using various spectroscopic techniques. Research on similar compounds provides insights into the structural implications of substituents and the conjugation effect on the molecular backbone. For instance, the structural analysis of related ethylene-bridged compounds offers insights into the impact of molecular structure on the physical and chemical properties of such molecules (Hermon & Tshuva, 2008).

Chemical Reactions and Properties

2-Ethylhex-5-en-1-ol undergoes various chemical reactions, including oxidation, reduction, and functional group transformations, which are crucial for its applications in synthesis. The research by Awan et al. (2010) on the decomposition and isomerization reactions provides valuable insights into the reactivity and stability of similar compounds under different conditions (Awan et al., 2010).

Physical Properties Analysis

The physical properties of 2-Ethylhex-5-en-1-ol, such as boiling point, melting point, and solubility, are influenced by its molecular structure. These properties are essential for determining its applicability in various industrial and research settings. Research on similar molecules, like the study on molten ethylene–α-olefin copolymers, offers insights into the behavior of 2-Ethylhex-5-en-1-ol under different conditions (Villar et al., 2001).

Chemical Properties Analysis

The chemical properties of 2-Ethylhex-5-en-1-ol, including reactivity towards nucleophiles and electrophiles, acid-base behavior, and stability under various conditions, are critical for its functionalization and application in synthesis. The enzymatic synthesis of biobased polyesters using similar building blocks provides an example of how the chemical properties of such compounds can be exploited for producing materials with desirable characteristics (Jiang et al., 2014).

科学研究应用

杀真菌性能:与2-乙基己-5-烯-1-醇相关的2-乙基己-2-烯-1-醛的烯酮酯已被确认为有效的杀真菌化合物。其作用方式包括影响真菌粘孢子菌的线粒体和核膜(Casperson et al., 1986)。

材料科学和催化剂:与2-乙基己-5-烯-1-醇化学相关的金属2-乙基己酸盐在材料科学中作为有用的前体。它们还被用作环氧聚合的催化剂和油漆工业中的干燥剂(Mishra et al., 2007)。

不对称生物还原:面包酵母可以不对称地将2-乙基己-2-烯醛(一种相关化合物)生物还原,产生高产率和优异对映选择性的(S)-2-乙基己醇(Huang et al., 2005)。

共聚合过程:使用特定的锆二氯化物/甲基铝氧烷催化剂对乙烯和5-己烯-1-醇(一种类似于2-乙基己-5-烯-1-醇的化合物)进行交替共聚合的研究已经展开,显示了增加产物中5-己烯-1-醇含量的潜力(Hagihara等,2001)。

环境水中的定量分析:已开发了一种方法,可以通过GC-MS分析准确定量环境地表水中的2-乙基己醇,展示了其在环境监测中的应用(Oh, 2017)。

烯烃的聚合:对乙烯与钯(II)二亚胺配合物的活性聚合研究显示了在合成单官能化、双官能化、支化、无定形聚乙烯方面的潜在应用。这一过程可以应用于丙烯、1-己烯和1-辛烯的聚合,这些与2-乙基己-5-烯-1-醇相关(Gottfried & Brookhart,2003)。

安全和危害

属性

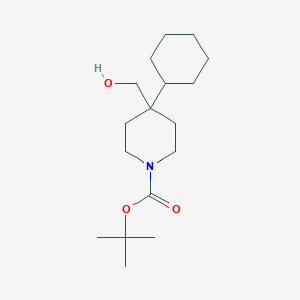

IUPAC Name |

2-ethylhex-5-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-3-5-6-8(4-2)7-9/h3,8-9H,1,4-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGWHSIXVYWAOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

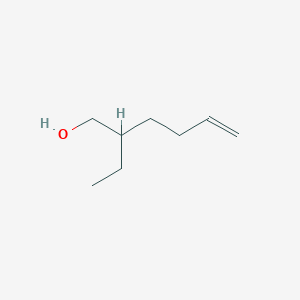

CCC(CCC=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethylhex-5-en-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

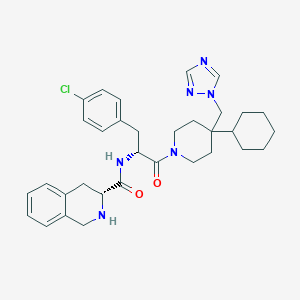

![6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-3-carboxylic acid](/img/structure/B41499.png)

![N-[4-(4-Hydroxyanilino)phenyl]acetamide](/img/structure/B41510.png)